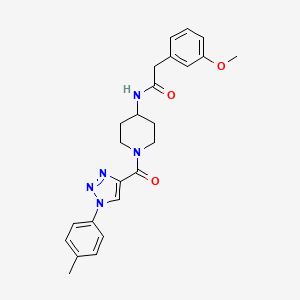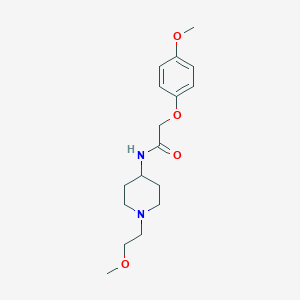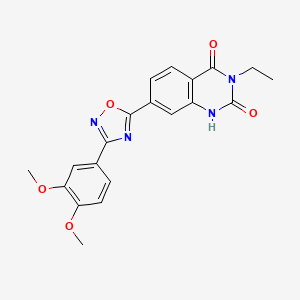
2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly. For example, one derivative has a crystal structure with a monoclinic, P 2 1 / c (no. 14), a = 8.6539 (4) Å, b = 16.7491 (9) Å, c = 10.5511 (5) Å, β = 104.304 (5)°, V = 1481.92 (13) Å 3, Z = 4, R gt (F) = 0.043, wR ref (F 2) = 0.121, T = 293 K .Chemical Reactions Analysis
The chemical reactions of indole derivatives can also vary. For instance, one derivative, AMBMP, has been found to augment p65 phosphorylation, abrogate IκB, and induce pro-inflammatory cytokines in naïve monocytes .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. For instance, indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally related to 2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide. These studies often involve complex synthetic pathways to create derivatives with potential biological activities. For example, the synthesis of novel indole-benzimidazole derivatives was reported by Wang et al. (2016), indicating the versatility and interest in modifying the core structure for various applications Wang, X., Liu, Y., Xu, J., Jiang, F., & Kang, C. (2016).
Biological Activities
The compound and its derivatives have been studied for a range of biological activities, including anticancer, antibacterial, and antifungal properties. For instance, a study by Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone, demonstrating potent cytotoxic activities against MCF-7 human cancer cells Ahmed, N., Sarhan, A., Al-Ashmawy, A. A. K., Amr, A., Haiba, M., & Elsayed, E. A. (2020).
Anticancer Evaluation
Further emphasizing the compound's relevance in oncological research, a study reported the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showcasing significant cytotoxic activity against several human cancer cell lines Ravichandiran, P., Subramaniyan, S., Kim, S.-Y., Kim, J.-S., Park, B.-H., Shim, K., & Yoo, D. (2019).
Synthesis Techniques
Innovative synthesis techniques are also a focus, as seen in the work of Ziyaadini et al. (2011), where 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives were obtained via a one-pot domino reaction, highlighting the chemical versatility and potential for creating various biologically active derivatives Ziyaadini, M., Hazeri, N., Maghsoodlou, M., Habibi‐Khorassani, S., & Willis, A. (2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-33-21-13-11-20(12-14-21)29-27(32)23-22-8-4-5-15-30(22)25(24(23)28)26(31)19-10-9-17-6-2-3-7-18(17)16-19/h4-5,8-16H,2-3,6-7,28H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNVCKONUADHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

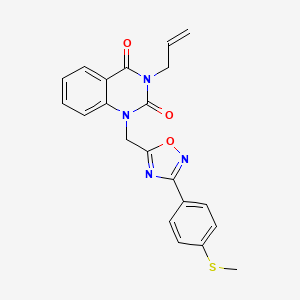

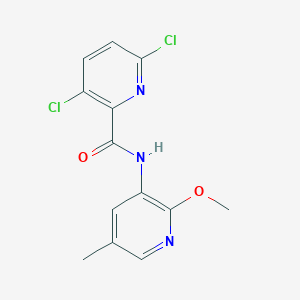

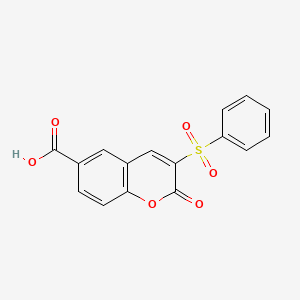

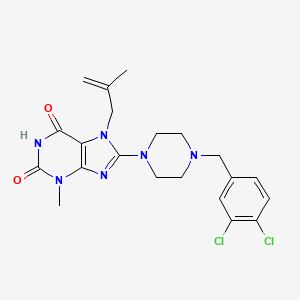
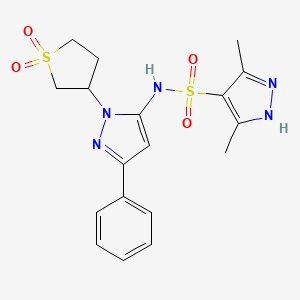
![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)

